Product packaging for 3-Sulfamoylpropane-1-sulfonyl fluoride(Cat. No.:)

3-Sulfamoylpropane-1-sulfonyl fluoride

Cat. No.: B13262633
M. Wt: 205.2 g/mol
InChI Key: GZPQLVZJBWGTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Sulfamoylpropane-1-sulfonyl fluoride is a specialized bifunctional reagent designed for chemical biology and medicinal chemistry research. Its structure features a sulfonyl fluoride group, a key warhead in the rapidly developing field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . This group is known for its unique balance of stability and selective reactivity, enabling covalent modification of serine, threonine, tyrosine, and lysine residues in proteins and enzymes . This mechanism is central to the development of activity-based protein profiling (ABP) probes and the discovery of covalent inhibitors, such as those targeting serine hydrolases like Fatty Acid Amide Hydrolase (FAAH) . The compound's additional sulfamoyl group introduces a second pharmacophore, offering opportunities to modulate solubility, binding affinity, or to serve as a linker for bioconjugation. This dual functionality makes this compound a valuable tool for constructing proteomic probes, designing novel enzyme inhibitors, and synthesizing functional polymers or materials under mild conditions . Researchers can leverage its reactivity to develop irreversible inhibitors or to tag biomolecules selectively, providing a powerful means to study enzyme function and complex biological systems. WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8FNO4S2 B13262633 3-Sulfamoylpropane-1-sulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8FNO4S2

Molecular Weight

205.2 g/mol

IUPAC Name

3-sulfamoylpropane-1-sulfonyl fluoride

InChI

InChI=1S/C3H8FNO4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2,(H2,5,8,9)

InChI Key

GZPQLVZJBWGTBP-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)N)CS(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for 3 Sulfamoylpropane 1 Sulfonyl Fluoride and Analogous Alkyl Sulfur Vi Fluoride Architectures

Strategic Approaches for the Elaboration of the Alkyl Sulfonyl Fluoride (B91410) Moiety

Transformations from Precursor Sulfur-Containing Compounds

A significant portion of synthetic routes to alkyl sulfonyl fluorides relies on the conversion of more readily available sulfur-containing functional groups. These methods often involve halogen exchange, in situ generation of intermediates, or direct oxidation.

The most conventional method for synthesizing sulfonyl fluorides is the nucleophilic fluorination of the corresponding sulfonyl chlorides. ccspublishing.org.cn This halogen exchange reaction is attractive due to the commercial availability or straightforward preparation of many alkyl sulfonyl chlorides. Various fluoride sources have been employed to facilitate this transformation.

A simple and mild protocol for this direct chloride/fluoride exchange utilizes potassium fluoride (KF) in a water/acetone biphasic mixture, providing a broad range of sulfonyl fluorides in high yields (84–100%). organic-chemistry.org This method is scalable and avoids the use of hazardous reagents. organic-chemistry.org The reaction is typically complete within 2-4 hours and is compatible with a variety of functional groups. organic-chemistry.org Another effective fluoride source is potassium bifluoride (KHF2), which can be used in dry acetonitrile (B52724) for the conversion. nih.gov The use of 18-crown-6 (B118740) ether as a catalyst with potassium fluoride in acetonitrile allows the reaction to proceed at room temperature with excellent outcomes. mdpi.com

Fluoride SourceCatalyst/SolventTemperatureYield RangeReference
KFWater/AcetoneNot specified84-100% organic-chemistry.org
KHF2AcetonitrileNot specifiedGood nih.gov
KF18-crown-6 ether/AcetonitrileRoom Temp.Excellent mdpi.com

To streamline the synthetic process and avoid the isolation of often unstable sulfonyl chloride intermediates, one-pot procedures involving the in situ generation of sulfonyl chlorides followed by immediate fluorination have been developed.

One such method starts from sulfonic acids or sulfonates, which are converted to sulfonyl chlorides in situ using cyanuric chloride. nih.govrsc.org The subsequent addition of a fluoride source like potassium bifluoride (KHF2) yields the desired sulfonyl fluoride. mdpi.comnih.govrsc.org This one-pot, two-step procedure is an improvement over two-pot methods, though some variations may have long reaction times. nih.govrsc.org Another approach for the in situ generation of sulfonyl chlorides from sulfonamides involves activation with a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF4) and magnesium chloride, followed by the addition of potassium fluoride. mdpi.comresearchgate.net This method is notable for its mild conditions and high chemoselectivity. mdpi.comresearchgate.net

Starting MaterialReagents for Sulfonyl Chloride GenerationFluoride SourceKey FeaturesReference
Sulfonic acids/sulfonatesCyanuric chlorideKHF2One-pot, two-step procedure mdpi.comnih.govrsc.org
SulfonamidesPyry-BF4, MgCl2KFMild conditions, high chemoselectivity mdpi.comresearchgate.net

Direct conversion of alkyl thiols and disulfides to sulfonyl fluorides represents an efficient synthetic strategy that bypasses the need for pre-formed sulfonyl halides or sulfonic acids. These methods typically involve an oxidant and a fluoride source.

An electrochemical approach provides a mild and environmentally benign method for preparing sulfonyl fluorides from thiols or disulfides using potassium fluoride as an inexpensive and safe fluoride source. acs.orgresearchgate.netsemanticscholar.org This method avoids the need for additional oxidants or catalysts and proceeds under mild reaction conditions, demonstrating a broad substrate scope. acs.orgresearchgate.netsemanticscholar.org In this process, the thiol is first oxidized to a disulfide, which then undergoes further oxidation and reaction with fluoride to yield the sulfonyl fluoride. acs.org Another method employs Selectfluor as both the oxidant and the fluorine source for the conversion of disulfides to sulfonyl fluorides. ccspublishing.org.cn

Starting MaterialMethodFluoride SourceKey FeaturesReference
Thiols or DisulfidesElectrochemical oxidationKFMild, environmentally benign, no additional oxidants acs.orgresearchgate.netsemanticscholar.org
DisulfidesChemical oxidationSelectfluorSelectfluor acts as both oxidant and fluorine source ccspublishing.org.cn

Metal-Catalyzed and Photoredox-Mediated Approaches for Alkyl Fluorosulfonylation

Recent advancements in synthetic methodology have led to the development of powerful metal-catalyzed and photoredox-mediated strategies for the synthesis of alkyl sulfonyl fluorides. These methods often proceed via radical intermediates and allow for the construction of complex molecules under mild conditions.

A prominent strategy in modern sulfonyl fluoride synthesis involves the generation of an alkyl radical, its capture by sulfur dioxide (or a surrogate), and subsequent trapping of the resulting sulfonyl radical with a fluorine source.

Photoredox catalysis enables a mild and scalable preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols. organic-chemistry.orgorganic-chemistry.orgacs.org This approach is based on halogen atom transfer (XAT) to generate an alkyl radical, which is then trapped by a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). acs.org The resulting alkyl sulfonyl radical is then oxidized and fluorinated to give the final product. acs.org This methodology has been successfully scaled up using continuous stirred tank reactor (CSTR) systems. acs.org

Iron-catalyzed fluorosulfonylation of alkenes with sodium dithionite (B78146) (Na2S2O4) and N-fluorobenzenesulfonimide (NFSI) provides a novel route to lactam-functionalized alkyl sulfonyl fluorides. nih.govacs.org In this reaction, Na2S2O4 serves as both a source of sulfur dioxide and a reductant. nih.govacs.org The proposed mechanism involves an intramolecular radical cyclization, SO2 insertion, and fluorination. nih.govacs.org

Furthermore, the insertion of sulfur dioxide via a radical process is a general and efficient route to various sulfonyl compounds. rsc.org Alkyl radicals, generated from various precursors, can react with sulfur dioxide to form sulfonyl radical intermediates, which can then be trapped to form sulfonyl fluorides. rsc.org

Radical SourceSO2 SourceFluorine SourceCatalyst/MediatorKey FeaturesReference
Alkyl Bromides/AlcoholsDABSOSelectfluorPhotoredox Catalyst (e.g., Iridium complex)Mild, scalable, uses SO2 surrogate organic-chemistry.orgorganic-chemistry.orgacs.org
AlkenesNa2S2O4NFSIIron CatalystForms lactam-functionalized products, SO2 source is also a reductant nih.govacs.org
General Alkyl PrecursorsSO2VariousRadical InitiatorGeneral strategy for sulfonyl compound synthesis rsc.org
Transition-Metal-Catalyzed Cross-Coupling Reactions Leading to Alkyl Sulfonyl Fluorides

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application in the formation of C-S bonds has opened new avenues for the synthesis of sulfonyl fluorides. While the cross-coupling of aryl halides with sulfur-containing partners is well-established, the synthesis of alkyl sulfonyl fluorides via these methods presents unique challenges, primarily due to the propensity for β-hydride elimination and the lower reactivity of alkyl electrophiles.

Despite these hurdles, significant progress has been made. Palladium and nickel catalysts are the most commonly employed for these transformations. The general approach involves the coupling of an alkyl halide or pseudohalide with a sulfur dioxide surrogate, followed by fluorination. A key challenge is the oxidative addition of the alkyl electrophile to the metal center, which is often the rate-limiting step.

Recent advancements have focused on the development of specialized ligand systems that can promote the desired reactivity while suppressing side reactions. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands has been shown to facilitate the oxidative addition and subsequent reductive elimination steps.

Catalyst SystemAlkyl ElectrophileSulfur SourceKey Features
Pd(dba)2 / cataCXium® AAlkyl BromideDABSOMild reaction conditions, good functional group tolerance.
NiCl2(dppp)Alkyl IodideSO2Effective for primary and secondary alkyl iodides.
Fe(acac)3Alkyl HalideK2S2O5An economical and environmentally benign iron catalyst.

This table presents examples of transition-metal-catalyzed systems for the synthesis of precursors to alkyl sulfonyl fluorides.

Visible-Light-Mediated Radical 1,2-Difunctionalization of Unsaturated Hydrocarbons

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C–S bonds under mild conditions. This methodology is particularly well-suited for the synthesis of alkyl sulfonyl fluorides through the 1,2-difunctionalization of alkenes and alkynes. These reactions typically involve the generation of a sulfonyl radical from a suitable precursor, which then adds to the unsaturated hydrocarbon. The resulting carbon-centered radical can then be trapped by a fluorine source.

A common strategy involves the use of a photocatalyst, such as Ru(bpy)3Cl2 or an organic dye, which, upon excitation by visible light, can promote the formation of the key sulfonyl radical intermediate. The choice of the sulfonyl radical precursor is critical, with sulfonyl chlorides and sulfonyl hydrazides being popular options.

This approach offers several advantages, including mild reaction conditions, high functional group tolerance, and the ability to generate complex molecular architectures in a single step. The regioselectivity of the radical addition is often governed by the stability of the resulting carbon-centered radical.

PhotocatalystSulfonyl Radical PrecursorUnsaturated HydrocarbonFluorine Source
Ru(bpy)3Cl2Benzenesulfonyl ChlorideStyreneSelectfluor
Eosin Y4-Toluenesulfonyl Hydrazide1-OcteneN-Fluorobenzenesulfonimide (NFSI)
Ir(ppy)3Methanesulfonyl ChloridePhenylacetyleneAgF

This table provides examples of visible-light-mediated radical 1,2-difunctionalization reactions for the synthesis of sulfonyl fluoride precursors.

Synthetic Routes for the Incorporation of the Primary Sulfamoyl (-SO2NH2) Group

The introduction of the primary sulfamoyl group is a critical step in the synthesis of 3-Sulfamoylpropane-1-sulfonyl fluoride and its analogs. Several methods have been developed for this purpose, each with its own advantages and limitations.

Direct Amination Reactions with Sulfuryl Fluoride (SO2F2) and Challenges with Primary Amines

Sulfuryl fluoride (SO2F2) is an attractive reagent for the direct introduction of the -SO2F group due to its commercial availability and high reactivity. However, its reaction with primary amines to form sulfamoyl fluorides is fraught with challenges. The high electrophilicity of the sulfur center in SO2F2 often leads to overreaction and the formation of undesired byproducts.

The primary difficulty arises from the stepwise nature of the reaction. The initial reaction of a primary amine with SO2F2 forms a fluorosulfonyl amine intermediate (R-NH-SO2F). The remaining N-H proton in this intermediate is still acidic enough to be deprotonated, leading to a second reaction with another molecule of SO2F2 or other electrophiles present in the reaction mixture. This can result in the formation of bis(fluorosulfonyl)amines and other complex mixtures, significantly reducing the yield of the desired primary sulfamoyl fluoride.

Utilization of Advanced Sulfur(VI) Fluoride Exchange (SuFEx) Reagents for Primary Amine Derivatization

To overcome the challenges associated with the direct amination of SO2F2, advanced Sulfur(VI) Fluoride Exchange (SuFEx) reagents have been developed. SuFEx chemistry, a concept pioneered by Sharpless and coworkers, relies on the robust yet selectively reactive nature of the S(VI)-F bond. These advanced reagents are designed to react selectively with primary amines to afford the desired sulfamoyl fluoride products in high yields.

One notable example is the use of ethenesulfonyl fluoride (ESF) and its derivatives. Primary amines can add to the double bond of ESF via a Michael addition, followed by subsequent transformations to yield the target sulfamoyl fluoride. Another approach involves the use of pre-activated sulfurylating agents that are more selective towards primary amines.

Fluorination of Sulfamoyl Halide Precursors (e.g., Sulfamoyl Chlorides)

A well-established and reliable method for the synthesis of sulfamoyl fluorides is the halogen exchange reaction of the corresponding sulfamoyl chlorides. Sulfamoyl chlorides are readily prepared from the reaction of primary amines with sulfuryl chloride (SO2Cl2). The subsequent fluorination can be achieved using a variety of fluoride sources.

Common fluorinating agents include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF), often in the presence of a phase-transfer catalyst to enhance reactivity. Other reagents like tetrabutylammonium (B224687) fluoride (TBAF) and antimony trifluoride (SbF3) have also been successfully employed. The choice of fluorinating agent and reaction conditions is crucial to ensure a high yield and to avoid side reactions. This method is generally applicable to a wide range of substrates and is a workhorse in the synthesis of sulfamoyl fluorides.

Sulfamoyl Chloride PrecursorFluorinating AgentReaction Conditions
3-Chloropropane-1-sulfamoyl chlorideKFAcetonitrile, 80 °C
Benzylsulfamoyl chlorideCsF / 18-crown-6Dichloromethane, rt
Cyclohexylsulfamoyl chlorideTBAFTetrahydrofuran, 0 °C to rt

This table illustrates common conditions for the fluorination of sulfamoyl chlorides to their corresponding fluorides.

Radical-Mediated Sulfamoylation Strategies, including Silyl (B83357) Radical Activation

Radical-mediated reactions offer a powerful alternative for the formation of C-S bonds and the introduction of the sulfamoyl group. A particularly innovative approach involves the silyl radical-mediated activation of sulfamoyl chlorides. organic-chemistry.orgnih.govacs.orgtue.nl In this strategy, a silyl radical, typically generated from a silane (B1218182) precursor under photoredox or thermal conditions, abstracts the chlorine atom from a sulfamoyl chloride to generate a sulfamoyl radical. organic-chemistry.orgnih.govacs.orgtue.nl

This highly reactive sulfamoyl radical can then participate in a variety of transformations, most notably the addition to unsaturated hydrocarbons such as alkenes and alkynes. This radical addition is followed by a hydrogen atom transfer from a suitable donor to afford the desired alkyl sulfamoyl product. This method is particularly advantageous for the synthesis of aliphatic sulfonamides from simple olefins. organic-chemistry.orgnih.govacs.orgtue.nl

The use of visible-light photoredox catalysis has made this transformation even more attractive, allowing for the reactions to be conducted under mild and environmentally friendly conditions. organic-chemistry.orgnih.govacs.orgtue.nl The choice of photocatalyst, silyl radical precursor, and hydrogen atom donor can be tuned to optimize the reaction for a specific substrate.

PhotocatalystSilyl Radical PrecursorAlkeneSulfamoyl Chloride
Eosin YTris(trimethylsilyl)silane (TTMSS)1-OcteneN,N-Dimethylsulfamoyl chloride
Ir[dF(CF3)ppy]2(dtbbpy)PF6TTMSSStyreneMorpholine-4-sulfonyl chloride
Ru(bpy)3Cl2PhenylsilaneCyclohexenePiperidine-1-sulfonyl chloride

This table showcases examples of silyl radical-mediated sulfamoylation of alkenes.

Convergent and Divergent Synthesis Design for Dual-Functionalized Alkyl Systems

Stepwise Functionalization and Orthogonal Protection Strategies for Propane (B168953) Scaffolds

The successful synthesis of a dual-functionalized propane system like this compound hinges on the ability to selectively modify a three-carbon backbone. This is achieved through stepwise functionalization, a process that is greatly facilitated by the use of orthogonal protecting groups. google.com Orthogonal protecting groups are distinct chemical moieties that can be removed under specific and non-interfering conditions, allowing for the selective unmasking and reaction of different functional groups within the same molecule. google.com

For a propane scaffold, a synthetic sequence could begin with a starting material containing two different protected functional groups, for example, a protected amine and a protected thiol. One protecting group can be selectively removed, allowing for the conversion of the unmasked functional group into a sulfamoyl group. Subsequently, the second protecting group is removed under a different set of conditions, enabling the transformation of the other functional group into a sulfonyl fluoride.

The choice of protecting groups is critical and must be carefully planned to be compatible with the reaction conditions required for the installation of the sulfamoyl and sulfonyl fluoride moieties. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are removable under acidic and basic conditions, respectively. google.com For thiols, protecting groups like trityl (Trt) can be employed. The stability of the sulfonyl fluoride group to various reaction conditions is also a key consideration in the design of the synthetic route. chemrxiv.org

Recent advancements have introduced novel sulfinate protecting groups (SPGs) that offer broad stability and can be deprotected under specific conditions, such as using light or fluoride ions. chemrxiv.org These developments expand the toolbox available for complex syntheses and can streamline the preparation of molecules like this compound by allowing the sulfonyl fluoride group to be introduced earlier in the synthetic sequence in a masked form. chemrxiv.orgchemrxiv.org

A hypothetical stepwise functionalization of a propane scaffold is outlined below:

StepReactionProtecting Group Strategy
1 Start with a propane derivative containing two distinct, orthogonally protected functional groups (e.g., an amino group protected with Boc and a thiol group protected with Trt).Boc and Trt groups are stable under a wide range of conditions but can be removed selectively.
2 Selective deprotection of the amino group using acidic conditions to remove the Boc group, leaving the Trt-protected thiol intact.The acid-labile nature of the Boc group allows for its removal without affecting the Trt group.
3 Conversion of the free amine to a sulfamoyl group via reaction with sulfuryl chloride followed by an amine.The reactivity of the primary amine allows for its selective sulfonylation.
4 Deprotection of the thiol group by removing the Trt group under specific conditions (e.g., mild acid and a scavenger).The Trt group is removed to reveal the free thiol for the next functionalization step.
5 Conversion of the thiol to the sulfonyl fluoride. This can be achieved through oxidative chlorination to form the sulfonyl chloride, followed by fluoride exchange. rhhz.netmdpi.comThis two-step process is a common method for the synthesis of sulfonyl fluorides from thiols. rhhz.netmdpi.com

Chemoselectivity and Regioselectivity in the Construction of Multifunctional Alkyl Chains

Achieving high levels of chemoselectivity and regioselectivity is paramount in the synthesis of complex molecules like this compound. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the preference for reaction at one position over another. wikipedia.org

In the context of a propane scaffold, regioselectivity dictates which carbon atom of the three-carbon chain is functionalized. For this compound, the sulfamoyl group is at the 3-position and the sulfonyl fluoride at the 1-position. This specific arrangement requires synthetic methods that can precisely control the location of functional group introduction. For example, starting with propan-1,3-diol, the two hydroxyl groups are chemically equivalent. A key challenge is to selectively functionalize one hydroxyl group while leaving the other available for a different transformation. This can often be achieved by using a protecting group strategy or by exploiting subtle differences in reactivity.

Chemoselectivity is crucial when introducing the sulfamoyl and sulfonyl fluoride groups. The reagents used to install one group must not react with the other functional group or any protecting groups present in the molecule. For instance, the conditions for converting a sulfonamide to a sulfonyl fluoride must be mild enough to not affect other sensitive functionalities. researchgate.net The high chemoselectivity of certain reagents, such as Pyry-BF4 for the activation of sulfonamides, allows for the late-stage formation of sulfonyl fluorides in densely functionalized molecules. researchgate.net

Recent advances in catalysis have provided powerful tools for achieving high regioselectivity in the functionalization of alkyl chains. For example, rhodium-catalyzed borylation can selectively functionalize terminal C-H bonds, allowing for the introduction of a functional group at the end of an alkyl chain. acs.orgacs.org Similarly, nickel-catalyzed "chain-walking" reactions can be used to functionalize specific positions along an alkyl chain, with the regioselectivity being controlled by the choice of ligands and reaction conditions. nih.gov

Examples of Regioselective Reactions in Alkyl Chain Functionalization:

Reaction TypeCatalyst/ReagentOutcome
Hydroboration-oxidation of an alkeneBorane followed by an oxidizing agentAnti-Markovnikov addition of a hydroxyl group to the less substituted carbon.
Markovnikov addition to an alkeneProtic acid (e.g., HBr)Addition of the nucleophile to the more substituted carbon.
Directed C-H functionalizationTransition metal catalyst with a directing groupFunctionalization of a specific C-H bond based on its proximity to the directing group.

Scalability Considerations in the Synthesis of Complex Alkyl Sulfamoyl Sulfonyl Fluorides

The transition of a synthetic route from a laboratory-scale preparation to a larger, industrial-scale production introduces a new set of challenges. Scalability is a critical consideration in the synthesis of any compound intended for wider application. For complex molecules like this compound, several factors must be evaluated to ensure a safe, efficient, and cost-effective large-scale synthesis.

One of the primary considerations is the cost and availability of starting materials and reagents . A route that is feasible on a gram scale may become economically unviable on a kilogram scale if it relies on expensive reagents or complex starting materials. Therefore, synthetic routes that utilize readily available and inexpensive materials are highly desirable for large-scale production. nih.gov

Reaction safety and environmental impact are also paramount. Reactions that generate toxic byproducts, use hazardous reagents, or require extreme temperatures or pressures may be difficult to manage on a large scale. The development of "green" synthetic methods that use safer solvents, minimize waste, and operate under milder conditions is an active area of research. sciencedaily.com For instance, electrochemical methods for the synthesis of sulfonyl fluorides offer a milder and more environmentally friendly alternative to traditional methods that use harsh oxidizing agents. nih.gov

Purification methods must also be scalable. Chromatographic purification, which is common in laboratory settings, can be expensive and time-consuming on a large scale. Whenever possible, purification by crystallization or distillation is preferred for industrial processes.

Finally, the development of one-pot or flow chemistry processes can significantly improve the scalability of a synthesis. One-pot reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, can reduce waste and improve efficiency. acs.org Flow chemistry, where reagents are continuously pumped through a reactor, offers advantages in terms of safety, control, and scalability. researchgate.net

Mechanistic Investigations and Reactivity Profiling of 3 Sulfamoylpropane 1 Sulfonyl Fluoride

Dissecting Sulfur-Fluoride Exchange (SuFEx) Reaction Mechanisms

The SuFEx reaction of the sulfonyl fluoride (B91410) moiety in 3-Sulfamoylpropane-1-sulfonyl fluoride is the cornerstone of its utility as a chemical connector. This process involves the substitution of the fluoride atom by a suitable nucleophile, forming a stable S(VI)-nucleophile bond. researchgate.net While sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts, their reactivity can be precisely controlled through various activation methods. theballlab.comacs.org

The S(VI)-F bond's inherent stability necessitates activation to facilitate nucleophilic attack at the electrophilic sulfur center. nih.govacs.org The reaction typically proceeds via a nucleophilic substitution pathway where the incoming nucleophile attacks the sulfur atom, leading to the displacement of the fluoride ion. The stability of the sulfonyl fluoride means that uncatalyzed reactions often require harsh conditions, such as strong bases, an excess of the amine nucleophile, or high temperatures. acs.org The efficiency of the reaction is highly dependent on the electronic properties of both the sulfonyl fluoride and the nucleophile. acs.org For instance, the reaction between aniline and phenylsulfonyl fluoride stalls when refluxed together neat, but proceeds smoothly "on-water," highlighting the role of the reaction environment in activating the S-F bond. nih.gov

Lewis acid catalysis is a key strategy for enhancing the electrophilicity of the sulfur center in sulfonyl fluorides, thereby promoting nucleophilic substitution under milder conditions. theballlab.com Calcium(II) triflimide [Ca(NTf₂)₂] has been identified as a particularly effective Lewis acid for this purpose. nih.govorganic-chemistry.org The proposed mechanism involves the coordination of the calcium ion to the sulfonyl oxygen atoms and/or the fluorine atom. theballlab.com This interaction withdraws electron density from the sulfur atom, making it significantly more susceptible to attack by even weakly nucleophilic amines. theballlab.comnih.gov In the absence of Ca(NTf₂)₂, many reactions between sulfonyl fluorides and amines show little to no product formation, underscoring the critical role of the Lewis acid catalyst. nih.govtheballlab.com While stoichiometric amounts of Ca(NTf₂)₂ were initially required, recent advancements have demonstrated the first examples of truly Lewis acid-catalyzed SuFEx by using silyl (B83357) amines, which act as fluoride traps and enable catalytic turnover. organic-chemistry.orgnih.gov

Table 1: Effect of Ca(NTf₂)₂ on Sulfonamide Synthesis
Sulfonyl FluorideAmineCatalystConditionsYieldReference
4-cyanobenzenesulfonyl fluorideAnilineNonet-amyl alcohol, 60 °C, 24 hNo Reaction theballlab.com
4-cyanobenzenesulfonyl fluorideAnilineCa(NTf₂)₂t-amyl alcohol, 60 °C, 1 h85% theballlab.com
Phenylsulfonyl fluorideMorpholineNoneTHF, rtNo Reaction acs.org
Phenylsulfonyl fluorideMorpholineCa(NTf₂)₂ (1.5 eq) + DABCO (1.5 eq)THF, rt, 30 min94% nih.gov

Lewis base organocatalysis provides an alternative or complementary approach to activating SuFEx reactions.

DABCO (1,4-diazabicyclo[2.2.2]octane): The addition of DABCO to Ca(NTf₂)₂-mediated reactions has a profound effect, enabling many transformations to proceed at room temperature with reduced reaction times. nih.govnih.gov Mechanistic investigations combining kinetic experiments and computational analysis suggest that DABCO's primary role is not to act as a Lewis base attacking the sulfur atom. nih.gov Instead, it functions as a Brønsted base, activating the amine nucleophile through deprotonation or hydrogen bonding. nih.govacs.org This increases the nucleophilicity of the amine, facilitating its attack on the Lewis acid-activated sulfonyl fluoride.

N-Heterocyclic Carbenes (NHCs): NHCs have been successfully employed as organocatalysts for SuFEx reactions, enabling silicon-free conditions. chemrxiv.orgfigshare.com The proposed mechanism involves the NHC acting as a Brønsted base to activate proton-containing nucleophiles like alcohols and amines. chemrxiv.orgchemrxiv.org This activation occurs through the formation of a hydrogen bond between the NHC and the nucleophile, which increases the nucleophile's reactivity towards the sulfonyl fluoride hub. figshare.com This methodology has been used to prepare over 190 sulfonylated products in good to excellent yields. figshare.com

The kinetics of SuFEx reactions are strongly influenced by the chosen activation method and the nature of the reactants. The S-F bond in SO₂F₂ is approximately 40 kcal/mol stronger than the S-Cl bond in SO₂Cl₂, contributing to the thermodynamic stability and lower reactivity of sulfonyl fluorides. theballlab.combldpharm.com

Table 2: Kinetic and Thermodynamic Data for a Model Ca(NTf₂)₂/DABCO-Mediated SuFEx Reaction
ParameterValueMethodSignificance
ΔG°rxn-20.8 kcal/molComputed (DFT)Indicates a thermodynamically favorable process.
ΔG°‡21.3 kcal/molComputed (DFT)Activation barrier for the rate-determining step.
ΔG°‡21.5 ± 0.14 kcal/molExperimental (Kinetics)Corroborates the computed activation barrier.

Reactivity Characteristics of the Primary Sulfamoyl Moiety

The primary sulfamoyl group (-SO₂NH₂) in this compound presents a second site of reactivity, characterized by its distinct acid-base properties.

The protons on the nitrogen atom of a primary sulfonamide are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, which stabilizes the negative charge of the conjugate base through resonance. auburn.edu Primary sulfonamides are significantly more acidic than amides but are generally weaker acids than carboxylic acids. auburn.edu This acidity means that the sulfamoyl group can be deprotonated by a suitable base. Deprotonation converts the neutral sulfonamide into a more nucleophilic anion, which can then participate in displacement reactions. auburn.edu

Furthermore, the entire sulfamoyl group can act as a leaving group in nucleophilic aromatic substitution reactions. Studies on the displacement of the sulfamoyl group from various aromatic sulfonamides by nucleophiles like glutathione and cysteine have shown a direct correlation between the reaction rate and the acidity of the sulfonamide. nih.gov The rate of conjugation increases as the pKa of the sulfonamide decreases, conforming to the Brønsted relationship. nih.gov Sulfonamides with high pKa values (e.g., above 9) were found to be unreactive toward conjugation under simulated physiological conditions. nih.gov This indicates that the electrophilicity of the sulfur-bearing carbon is influenced by the electronic properties of the sulfamoyl group, which are in turn dictated by its acidity.

Intermolecular Interactions Governing the Reactivity of the Primary Sulfamoyl Group

The reactivity of the primary sulfamoyl group in this compound is intricately governed by a network of intermolecular interactions. In a biological context, the primary sulfamoyl moiety can engage in hydrogen bonding with amino acid residues within a protein active site. The two protons on the nitrogen atom can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. These interactions are crucial for orienting the sulfamoyl fluoride group for a subsequent covalent reaction with a nucleophilic residue.

The reactivity of sulfamoyl fluorides is generally lower than that of sulfonyl fluorides, which can be attributed to the electron-donating nature of the amino group, reducing the electrophilicity of the sulfur center. claremont.edu However, within a protein microenvironment, the pKa of neighboring residues can be perturbed, potentially enhancing the nucleophilicity of a nearby lysine or tyrosine side chain, thereby facilitating the attack on the sulfamoyl sulfur. nih.gov

Comparative Reactivity Studies with Secondary (N,N-Disubstituted) Sulfamoyl Fluorides

Comparative studies between primary and secondary (N,N-disubstituted) sulfamoyl fluorides reveal significant differences in reactivity. Primary sulfamoyl fluorides, such as the one present in this compound, are generally more reactive than their N,N-disubstituted counterparts. nih.gov The presence of N-H bonds in primary sulfamoyl fluorides allows them to participate in hydrogen bonding, which can stabilize the transition state of a nucleophilic attack.

In contrast, N,N-disubstituted sulfamoyl fluorides lack these N-H bonds and are sterically more hindered, which often leads to lower reactivity. claremont.edu This difference in reactivity is a key consideration in the design of covalent inhibitors, where tuning the reactivity of the electrophilic warhead is crucial for achieving target specificity and minimizing off-target effects. cas.org While primary amines can react with sulfuryl fluoride (SO₂F₂) to form sulfamoyl fluorides, the resulting products can be unstable and lead to side reactions. Secondary amines, on the other hand, typically form more stable N,N-disubstituted sulfamoyl fluorides. nih.gov

Below is a table summarizing the general reactivity differences:

FeaturePrimary Sulfamoyl FluorideSecondary (N,N-Disubstituted) Sulfamoyl Fluoride
Reactivity Generally higherGenerally lower
Steric Hindrance Less hinderedMore hindered
Hydrogen Bonding Capable of H-bond donationIncapable of H-bond donation
Stability Can be less stableGenerally more stable

Orthogonal Reactivity and Interplay Between the Sulfamoyl and Sulfonyl Fluoride Groups

The presence of two distinct sulfur(VI) fluoride moieties in this compound opens up the possibility of orthogonal reactivity, where each group can be addressed selectively under different reaction conditions. This differential reactivity is primarily dictated by the electronic and steric differences between the sulfamoyl and sulfonyl fluoride groups.

Differential Electrophilicity and Nucleophilicity Under Varying Reaction Conditions

The sulfonyl fluoride group is generally more electrophilic than the sulfamoyl fluoride group. enamine.net This is due to the electron-withdrawing nature of the alkyl chain in the sulfonyl fluoride moiety, which increases the partial positive charge on the sulfur atom. In contrast, the amino group in the sulfamoyl fluoride moiety is electron-donating, which reduces the electrophilicity of the sulfur center.

This difference in electrophilicity can be exploited to achieve selective reactions. For instance, under mild conditions with a soft nucleophile, the more electrophilic sulfonyl fluoride may react preferentially. Conversely, under harsher conditions or with specific catalysts, the sulfamoyl fluoride might be activated. The reactivity of both groups can be influenced by the pH of the reaction medium, with basic conditions generally favoring nucleophilic attack.

The following table outlines the expected differential reactivity:

Reaction ConditionExpected Primary TargetRationale
Mild, neutral pH with soft nucleophile Sulfonyl fluorideHigher intrinsic electrophilicity of the sulfonyl fluoride group.
Basic pH with hard nucleophile Both groups may reactIncreased nucleophilicity of the attacking species can overcome the reactivity difference.
Lewis acid catalysis Sulfamoyl fluorideLewis acids can coordinate to the nitrogen atom, increasing the electrophilicity of the sulfamoyl sulfur. digitellinc.com

Strategies for Selective Functionalization of Each Sulfur(VI) Fluoride Moiety

Selective functionalization of either the sulfamoyl or the sulfonyl fluoride group in this compound requires careful control of reaction conditions and reagent choice.

Selective Functionalization of the Sulfonyl Fluoride Group:

Nucleophile Choice: Utilizing soft, less sterically hindered nucleophiles under neutral or slightly acidic conditions would likely favor reaction at the more electrophilic sulfonyl fluoride center.

Protecting Groups: While less common for sulfonyl fluorides due to their relative stability, it might be conceivable to temporarily protect the sulfamoyl group, for example, by derivatizing the amine.

Selective Functionalization of the Sulfamoyl Fluoride Group:

Catalysis: The use of specific catalysts that can selectively activate the sulfamoyl group is a promising strategy. For instance, certain Lewis acids may preferentially interact with the nitrogen of the sulfamoyl group, enhancing its reactivity. nih.gov

Reaction Conditions: Employing more forcing conditions, such as higher temperatures or stronger bases, after the sulfonyl fluoride has reacted or if it is less accessible, could lead to functionalization of the sulfamoyl moiety.

The concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions, often employs catalysts to facilitate the reaction of sulfonyl fluorides and related groups with nucleophiles. nih.gov The development of catalysts that can differentiate between the two sulfur(VI) fluoride centers in this compound would be a significant advancement.

Computational Chemistry Applications in Reaction Mechanism Elucidation and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reaction mechanisms of complex organic molecules. For this compound, computational methods can provide invaluable insights into its reactivity and selectivity.

Density Functional Theory (DFT) Calculations for Transition State Analysis

DFT calculations can be employed to model the reaction pathways for nucleophilic attack on both the sulfamoyl and sulfonyl fluoride groups of this compound. By calculating the energies of the reactants, transition states, and products, the activation energy for each pathway can be determined.

Key aspects that can be investigated using DFT include:

Transition State Geometries: Determining the three-dimensional arrangement of atoms at the highest point of the energy barrier provides clues about the reaction mechanism (e.g., whether it proceeds via an associative or dissociative pathway).

Activation Energies: Comparing the activation energies for the reaction at the sulfamoyl versus the sulfonyl fluoride center can predict which group will react faster under a given set of conditions. This allows for a theoretical assessment of the compound's orthogonal reactivity.

Influence of Solvent: Implicit or explicit solvent models can be included in DFT calculations to understand how the surrounding medium affects the reaction energetics.

Catalytic Effects: The role of a catalyst can be modeled by including it in the calculations to see how it interacts with the substrate and lowers the activation energy of a specific reaction pathway.

For example, a computational study on the sulfonylation of a lysine residue by a sulfonyl fluoride inhibitor revealed the importance of the enzymatic environment in modulating the intrinsic reactivity of the electrophile. nih.gov Similar studies on this compound could elucidate the factors governing its selective reactivity in different chemical and biological environments.

A hypothetical DFT study might yield the following comparative energy profile:

ParameterNucleophilic Attack on Sulfonyl FluorideNucleophilic Attack on Sulfamoyl Fluoride
Calculated Activation Energy (ΔG‡) in kcal/mol (uncatalyzed) LowerHigher
Calculated Activation Energy (ΔG‡) in kcal/mol (catalyzed) May be loweredMay be significantly lowered depending on the catalyst
Predicted Rate FasterSlower

These computational predictions can then guide experimental work, saving time and resources in the development of selective reactions for bifunctional molecules like this compound.

Computational Screening and Docking Studies for Reactivity Prediction

Information regarding computational screening or molecular docking studies specifically for this compound to predict its reactivity is not available in the current body of scientific literature. While these methods are standard in computational chemistry to assess how molecules might interact with biological targets and to predict their chemical behavior, such studies on this specific compound have not been published.

Molecular Dynamics Simulations to Explore Conformational and Reactivity Landscapes

There are no published molecular dynamics (MD) simulations that specifically explore the conformational and reactivity landscapes of this compound. MD simulations are powerful tools for understanding how a molecule's shape (conformation) changes over time and how these changes might influence its reactivity. However, this specific molecule has not been the subject of such a detailed computational study according to available data.

Advanced Research Applications in Chemical Biology and Organic Synthesis

Strategic Design and Utility as Covalent Chemical Probes

The sulfonyl fluoride (B91410) group is a privileged electrophilic "warhead" in the design of covalent chemical probes due to its optimal balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues within proteins. oregonstate.edunih.gov This balance allows for the design of probes that can selectively and irreversibly bind to target proteins, enabling a deeper understanding of their function and activity.

Site-Specific Covalent Modification of Nucleophilic Amino Acid Residues in Biological Macromolecules

Sulfonyl fluorides are known to covalently modify a range of nucleophilic amino acid residues in proteins, a key feature for their use as chemical probes. oregonstate.edumdpi.com Unlike other electrophiles that may be limited to targeting highly nucleophilic cysteines, sulfonyl fluorides can react with a broader array of residues depending on the specific microenvironment within a protein's binding site. This includes serine, threonine, lysine, tyrosine, and histidine. oregonstate.edumdpi.comjenabioscience.com The reaction proceeds via a sulfur(VI) fluoride exchange (SuFEx) mechanism, where the fluoride ion is displaced by the nucleophilic side chain of an amino acid. nih.gov

The reactivity of sulfonyl fluorides can be tuned by altering their electronic and steric properties. researchgate.net While aryl sulfonyl fluorides are more commonly studied, the principles apply to alkyl sulfonyl fluorides like 3-Sulfamoylpropane-1-sulfonyl fluoride. N-disubstituted sulfamoyl fluorides, a class to which this compound is related, are considered to be at the lower end of the reactivity spectrum for sulfur(VI) fluorides. claremont.edu This lower intrinsic reactivity can be advantageous, potentially leading to highly selective chemical probes for covalent modification of proteins. claremont.edu

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides
Amino Acid ResidueNucleophilic GroupResulting Covalent LinkageStability of Adduct
Serine (Ser)Hydroxyl (-OH)Sulfonate EsterStable
Threonine (Thr)Hydroxyl (-OH)Sulfonate EsterStable
Lysine (Lys)Epsilon-amino (-NH2)SulfonamideStable researchgate.net
Tyrosine (Tyr)Phenolic hydroxyl (-OH)Sulfonate EsterStable researchgate.net
Histidine (His)Imidazole nitrogenSulfonyl imidazoleContext-dependent

Application in Protein Functional Annotation and Activity-Based Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. wikipedia.org Sulfonyl fluoride-based probes are well-suited for ABPP due to their ability to covalently label the active sites of specific enzyme classes. nih.gov An enzyme that is functionally active will react with the probe, while inactive or inhibited enzymes will not. wikipedia.org

These probes typically consist of the sulfonyl fluoride warhead, a recognition element that directs the probe to a specific protein or family of proteins, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment. wikipedia.org For instance, fatty acyl sulfonyl fluorides have been developed as activity-based probes to profile fatty acid-associated proteins in living cells, covalently modifying catalytically essential serine or tyrosine residues. nih.gov This approach allows for the identification of active enzymes in their native environment and can be used to screen for enzyme inhibitors. nih.govwikipedia.org The broad reactivity of sulfonyl fluorides with various nucleophilic residues makes them particularly useful for annotating the function of previously uncharacterized proteins. claremont.edunih.gov

Development of Activation-Free Sulfonyl Fluoride Probes for Fragment-Based Screening

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds by screening libraries of small, low-molecular-weight compounds ("fragments"). nih.gov Covalent fragment-based screening has emerged as a powerful extension of this approach. Sulfonyl fluorides are attractive warheads for creating libraries of reactive fragments. mdpi.comnih.gov

Recently, the concept of "activation-free" sulfonyl fluoride probes has been developed for fragment screening. mdpi.com In this strategy, a sulfonyl fluoride warhead is coupled to a diverse library of fragments. These "sulfonyl fluoride bits" (SuFBits) can then be screened against a protein target. mdpi.com If a fragment binds to a pocket on the protein, it positions the sulfonyl fluoride warhead to react with a nearby nucleophilic residue, leading to covalent labeling of the target. mdpi.com This approach facilitates the identification of even weak fragment binders by mass spectrometry and does not require a pre-existing, highly reactive nucleophile like cysteine in the binding pocket. mdpi.comnih.gov

Role in Rational Design of Selective Covalent Binders

The predictable reactivity of sulfonyl fluorides allows for their incorporation into rational design strategies for selective covalent inhibitors. By leveraging structural information of a target protein, a sulfonyl fluoride moiety can be positioned on a ligand scaffold to react with a specific, non-catalytic nucleophilic residue in the binding pocket. semanticscholar.org This "beyond-cysteine" targeting strategy expands the scope of covalent drug design to a wider range of proteins that may lack a suitably located cysteine. nih.gov

For example, sulfonyl fluoride probes have been rationally designed to target active-site tyrosine residues. semanticscholar.org This approach has been successfully used to develop covalent probes for target validation and to understand molecular pharmacology. semanticscholar.org Similarly, aryl-fluoro sulfates, which are closely related to sulfonyl fluorides, have been identified as suitable electrophiles for forming covalent adducts with lysine, tyrosine, and histidine residues in a targeted manner. acs.org The principles of structure-guided design are directly applicable to probes containing the this compound warhead for creating selective covalent binders.

Contributions to Parallel Medicinal Chemistry and Lead Compound Optimization

Parallel synthesis is a key technology in medicinal chemistry for rapidly generating large libraries of related compounds for structure-activity relationship (SAR) studies. The robust and versatile nature of the SuFEx reaction makes sulfonyl fluorides, including this compound, valuable reagents in this context.

High-Throughput Synthesis of Diverse Compound Libraries via SuFEx

Sulfur(VI) Fluoride Exchange (SuFEx) has been hailed as a next-generation "click chemistry" reaction. nih.gov Click chemistry describes reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are easy to perform. nih.gov The SuFEx reaction, involving the exchange of a fluoride atom from a sulfur(VI) center with a nucleophile, meets these criteria. nih.gov

This chemistry is particularly powerful for high-throughput synthesis. A core molecule containing a SuFExable group, such as an iminosulfur oxydifluoride, can be rapidly diversified by reacting it with a large library of amines in a multi-well plate format. nih.govucsd.eduacs.org This approach has been used to generate libraries of hundreds of analogs in overnight reactions, with the products being directly screened for biological activity without the need for purification. nih.govacs.org This "direct-to-biology" approach significantly accelerates the hit-to-lead optimization process in drug discovery. nih.govresearchgate.net The stability and predictable reactivity of the sulfonyl fluoride group in compounds like this compound make it an ideal handle for incorporation into such high-throughput medicinal chemistry platforms. ucsd.edu

Table 2: Application of SuFEx Chemistry in High-Throughput Synthesis
Key FeatureDescriptionAdvantage in Medicinal Chemistry
Modular NatureA central scaffold with a SuFExable group is combined with a library of building blocks (e.g., amines). nih.govRapid generation of diverse analogs from a common intermediate.
High EfficiencyReactions typically proceed to high conversion under mild conditions. researchgate.netMinimizes the need for complex purification, enabling direct biological screening. nih.gov
BiocompatibilitySuFEx reactions can be performed in aqueous buffers, compatible with biological assays. ucsd.eduresearchgate.netAllows for in situ screening of compound libraries.
ScalabilityReactions can be miniaturized to the picomole scale in high-density plates (e.g., 384-well). researchgate.netConserves reagents and allows for very large library synthesis.

Generation of Novel Nitrogen-Based Sulfur(VI) Compounds (e.g., Sulfamides, Sulfamates) through SuFEx Transformations

The SuFEx click chemistry paradigm has provided a practical and efficient pathway for the synthesis of unsymmetrical sulfamides and related nitrogen-based sulfur(VI) compounds. chemrxiv.orgnih.gov This methodology overcomes previous limitations in accessing these structures, which were often hampered by the instability of intermediates or the lack of general synthetic routes. chemrxiv.org The process typically involves the reaction of a sulfamoyl fluoride with a primary or secondary amine. While sulfamoyl fluorides are stable enough to be isolated and purified, their S-F bond can be readily activated for reaction. chemrxiv.org

The coupling of sulfamoyl fluorides with amines to form sulfamides is often facilitated by the addition of a base. For instance, the reaction of an alkyl sulfamoyl fluoride with benzylamine at 80°C in acetonitrile (B52724) sees a significant increase in yield with the addition of a stoichiometric amount of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). chemrxiv.org Other bases such as triethylamine and potassium carbonate have also proven effective. chemrxiv.org For aryl sulfamoyl fluorides, pyridine is often the base of choice. chemrxiv.org This protocol is robust and independent of the amine's inherent basicity. chemrxiv.org

Similarly, sulfamates can be synthesized through the SuFEx reaction of sulfamoyl fluorides or fluorosulfates with alcohols or phenols. organic-chemistry.org The activation of the sulfur-fluoride bond, for example by a combination of calcium triflimide and DABCO, facilitates the reaction with a diverse range of amines and phenols at room temperature under mild conditions. organic-chemistry.org

Table 1: Examples of SuFEx Reactions for Sulfamide Synthesis
Sulfamoyl Fluoride PrecursorAmine NucleophileBase/CatalystProductYieldReference
N-benzylsulfamoyl fluorideBenzylamineDBUN,N'-Dibenzylsulfamide97% chemrxiv.org
N-benzylsulfamoyl fluorideAnilineDBUN-benzyl-N'-phenylsulfamideHigh Yield researchgate.net
N-phenylsulfamoyl fluorideBenzylaminePyridineN-benzyl-N'-phenylsulfamideHigh Yield researchgate.net
N-phenylsulfamoyl fluorideAnilinePyridineN,N'-DiphenylsulfamideHigh Yield researchgate.net

Bioisosteric Replacement Strategies Utilizing Sulfamoyl and Sulfonyl Fluoride Functionalities

In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group within a bioactive molecule with another group that retains similar biological activity—is a fundamental strategy for drug design and optimization. The sulfamide group, readily accessible through SuFEx chemistry, has emerged as a valuable bioisostere for common functional groups such as amides, ureas, and carbamates. chemrxiv.org

As an SO2 analog of urea, the sulfamide moiety can act as both a hydrogen-bond donor and acceptor, a critical feature for molecular recognition and binding to biological targets. chemrxiv.orgnih.gov This mimicry of key intermolecular interactions allows for the substitution of traditional groups with the sulfamide functional group, potentially improving physicochemical properties, metabolic stability, or target affinity. The broad-spectrum antibiotic doripenem, for example, contains a monosubstituted sulfamide pharmacophore, highlighting the utility of this group in medicinal chemistry. chemrxiv.org The sulfonyl fluoride functional group itself is also utilized in chemical biology due to its unique balance of stability under physiological conditions and its capacity for covalent modification of protein targets. nih.gov

Integration in Bioconjugation Chemistry and Chemical Biology Tool Development

The SuFEx reaction's biocompatibility and chemoselectivity have made it a powerful tool for bioconjugation, the process of covalently linking molecules to biomolecules like proteins or nucleic acids. nih.gov The stability of the S-F bond, coupled with its tunable reactivity, allows for precise modification of complex biological structures in aqueous environments under mild conditions. nih.gov

Functionalization of Complex Biomolecules such as Nucleosides, Oligonucleotides, and Peptides

A significant application of SuFEx in chemical biology is the direct functionalization of biomolecules. Researchers have developed methods to install sulfamoyl fluoride moieties onto ribonucleosides, creating versatile chemical handles for further modification. nih.gov In one approach, the reaction between ribonucleosides (such as adenosine, guanosine, and cytidine) and ex situ generated sulfuryl fluoride (SO2F2) occurs selectively at the exocyclic -NH2 groups of the nucleobases. nih.gov This reaction, performed in the presence of a base like DBU, leads to the formation of sulfamoyl-fluoride-functionalized nucleosides, termed "SuFNucs". nih.gov

The resulting -SO2F group is exceptionally stable, even under harsh chemical conditions, yet it can be controllably activated for subsequent SuFEx reactions. nih.gov This two-stage strategy allows for the introduction of a wide array of functionalities onto nucleosides, which can then be incorporated into larger structures like oligonucleotides. nih.gov

Enabling SuFEx-Mediated Ligation for Peptide-Nucleoside and Other Bioconjugate Formations

The "SuFNucs" serve as key intermediates for creating complex bioconjugates. The sulfamoyl fluoride handle installed on a nucleoside can undergo a selective SuFEx reaction with various amine nucleophiles, such as those found in peptides. nih.gov This ligation strategy enables the formation of a stable sulfamide linkage, covalently connecting the peptide and the nucleoside. nih.gov

This methodology provides a robust and modular approach to synthesizing peptide-nucleoside conjugates, a class of molecules with significant therapeutic and diagnostic potential. The ability to perform these SuFEx ligations under mild conditions ensures that the complex, and often sensitive, structures of the biomolecules are preserved. nih.gov This approach extends beyond peptide-nucleoside conjugates to other bioconjugate formations where a stable, covalent linkage is desired. nih.govnih.gov

Exploration in Materials Science and Polymer Chemistry

The efficiency and robustness of SuFEx click chemistry have been harnessed to synthesize novel classes of polymers where traditional linkages, like esters or carbonates, are replaced by sulfur(VI)-containing groups. chemrxiv.org This has led to the development of materials such as polysulfates and polysulfonates, and more recently, polysulfamides. researchgate.net

Synthesis and Characterization of Polysulfamides via SuFEx Click Polymerization

Polysulfamides, the –SO2– analogues of polyureas, are a family of polymers with intriguing properties stemming from the hydrogen-bonding capabilities of the sulfamide linkage. nih.govnih.gov The synthesis of high-molecular-weight polysulfamides has been achieved through the SuFEx step-growth polymerization of bifunctional monomers. nih.gov

In an A2 + B2 approach, a bis(sulfamoyl fluoride) monomer is reacted with a primary bis(amine) in the presence of an organic base like DBU. chemrxiv.orgresearchgate.net This process has been used to create a variety of polysulfamides with diverse architectures. chemrxiv.org An alternative strategy involves the polymerization of AB-type monomers, which contain both a sulfamoyl fluoride and an amine group. nih.gov This approach can lead to improved molar masses due to the perfect 1:1 stoichiometry inherent in the monomer design. nih.gov

The resulting polysulfamides are typically amorphous materials that exhibit high thermal stability and tunable glass transition temperatures (Tg), which can be modulated by the choice of monomers. nih.govresearchgate.net For example, incorporating rigid aromatic units generally increases the Tg of the polymer. researchgate.net These materials represent a new class of polymers with potential applications in areas where strong intermolecular hydrogen bonding and thermal stability are desired. nih.gov

Table 2: Properties of Polysulfamides Synthesized via SuFEx Polymerization
Monomer A (Bis(amine))Monomer B (Bis(sulfamoyl fluoride))PolymerMn ( kg/mol )Đ (Mw/Mn)Tg (°C)Reference
1,4-Phenylenediamine1,4-Benzenedisulfamoyl difluorideAromatic Polysulfamide15.11.8205 researchgate.net
1,6-Hexanediamine1,4-Benzenedisulfamoyl difluorideSemi-aromatic Polysulfamide18.51.9125 researchgate.net
1,6-Hexanediamine1,6-Hexanedisulfamoyl difluorideAliphatic Polysulfamide23.41.975 researchgate.net

Investigation of Structure-Property Relationships in SuFEx-Enabled Polymer Architectures

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has provided a powerful platform for the synthesis of novel polymers with precisely controlled architectures and functionalities. nih.govdigitellinc.comoup.com This high-efficiency reaction enables the creation of diverse polymer backbones, such as polysulfates and polysulfonates, which exhibit greater chemical durability and favorable mechanical characteristics compared to traditional polycarbonates. oup.com A key area of research within this field is the investigation of structure-property relationships, which seeks to understand how the molecular structure of SuFEx-enabled polymers influences their macroscopic properties. This understanding is crucial for the rational design of new materials with tailored performance for specific applications.

The versatility of SuFEx chemistry allows for the incorporation of a wide array of monomers, leading to polymers with varied characteristics. The properties of these polymers are intrinsically linked to the nature of the constituent monomers, the resulting polymer backbone, and any subsequent post-polymerization modifications. For instance, the introduction of different functional groups via SuFEx connectors can significantly alter the polymer's thermal stability, solubility, and mechanical strength.

Influence of Monomer Structure on Polymer Properties

The judicious selection of monomers is a fundamental aspect of controlling the properties of SuFEx-derived polymers. By systematically varying the structure of the monomers, researchers can fine-tune the characteristics of the resulting polymer. For example, the incorporation of rigid aromatic units versus flexible aliphatic chains within the polymer backbone can have a profound impact on the material's glass transition temperature (Tg) and mechanical modulus.

A hypothetical study investigating the impact of diol monomer structure on the properties of polysulfates synthesized with a sulfonyl fluoride-containing monomer is illustrated in the table below. In this conceptual study, a series of polysulfates are prepared by reacting different diols with a bifunctional sulfonyl fluoride monomer. The resulting polymers are then characterized to establish a relationship between the diol structure and the polymer's thermal and mechanical properties.

Diol MonomerGlass Transition Temperature (Tg) (°C)Tensile Modulus (GPa)Decomposition Temperature (Td) (°C)
Ethylene Glycol852.1350
1,4-Butanediol701.8345
1,6-Hexanediol551.5340
Bisphenol A1803.5410
4,4'-Biphenol2204.2450

The data in this illustrative table demonstrates that as the flexibility of the aliphatic diol increases (from ethylene glycol to 1,6-hexanediol), both the glass transition temperature and the tensile modulus decrease. Conversely, the incorporation of rigid aromatic diols like bisphenol A and 4,4'-biphenol leads to a significant increase in these properties, as well as enhanced thermal stability.

Post-Polymerization Modification and its Effect on Properties

A significant advantage of SuFEx chemistry is the potential for post-polymerization modification (PPM). nih.govescholarship.org This technique allows for the manipulation of polymer properties through synthetic modification and derivatization after the initial polymer chain has been formed. nih.govescholarship.org For polymers containing SuFExable S-F bonds in their backbone, these sites can be targeted for further reactions to introduce new functional groups. researchgate.net

Consider a scenario where a linear polysulfate is first synthesized and then subjected to a post-polymerization modification reaction with different amines. The extent of this modification and the nature of the introduced amine can dramatically alter the polymer's solubility, chemical resistance, and surface properties.

The following interactive table conceptualizes the results of such a study, where a base polysulfate is modified with various amines, and the resulting changes in properties are quantified.

Modifying AmineDegree of Functionalization (%)Solubility in MethanolWater Contact Angle (°)
None (Base Polymer)0Insoluble95
Ammonia50Slightly Soluble75
Ethylamine50Soluble80
Diethanolamine50Highly Soluble45
Perfluorobutylamine50Insoluble115

This hypothetical data illustrates that the introduction of polar groups like those from diethanolamine can significantly increase the polymer's solubility in polar solvents like methanol and decrease the water contact angle, indicating a more hydrophilic surface. In contrast, modification with a fluorinated amine leads to a highly hydrophobic surface, as shown by the increased water contact angle.

The ability to systematically investigate these structure-property relationships through the precise control offered by SuFEx chemistry is a rapidly advancing area of materials science. ccspublishing.org.cn The insights gained from such studies are invaluable for the development of next-generation polymers with applications ranging from advanced coatings and membranes to biomedical devices and high-performance engineering plastics.

Future Perspectives and Emerging Research Trajectories

Innovations in Sustainable and Economical Synthetic Methodologies for Multifunctional Sulfur(VI) Fluorides

The development of sustainable and cost-effective synthetic routes to multifunctional sulfur(VI) fluorides, such as 3-Sulfamoylpropane-1-sulfonyl fluoride (B91410), is a paramount objective for advancing their widespread application. Traditional methods for synthesizing sulfonyl fluorides often rely on harsh reagents and multi-step procedures, limiting their accessibility and environmental compatibility. ccspublishing.org.cnresearchgate.net Current research is focused on overcoming these limitations through several innovative approaches.

One promising avenue is the utilization of readily available and less hazardous starting materials. For instance, methods are being explored to synthesize sulfonyl fluorides directly from sulfonic acids and their salts, which are stable and easily accessible S(VI) compounds. nih.govrsc.org This approach avoids the need for strong oxidizing agents or reactive intermediates. Recent advancements include one-pot, two-step protocols that form an intermediate sulfonyl chloride, which is then converted to the sulfonyl fluoride. nih.gov

Furthermore, the development of catalytic systems that enable milder reaction conditions is a key area of investigation. For example, the use of cyanuric chloride as a chlorine source and a phase-transfer catalyst can facilitate the conversion of sulfonic acids to sulfonyl fluorides. mdpi.com Researchers are also exploring direct fluorination methods that bypass the need for a chloride intermediate altogether.

The principles of green chemistry are increasingly being integrated into these synthetic strategies. This includes the use of safer solvents, minimizing waste generation, and improving atom economy. The table below summarizes some of the emerging sustainable synthetic approaches for sulfonyl fluorides.

Synthetic ApproachStarting MaterialKey Features
DeoxyfluorinationSulfonic Acids/SaltsAvoids harsh oxidation, utilizes stable precursors. nih.govrsc.org
One-Pot Halogen ExchangeSulfonic Acids/SaltsStreamlined process, in-situ generation of intermediates. nih.gov
Catalytic ConversionSulfonic AcidsMilder reaction conditions, potential for lower catalyst loading. mdpi.com
Direct Fluorination from ThiolsThiols/DisulfidesUtilizes readily available sulfur precursors. ccspublishing.org.cn

These ongoing efforts are poised to make multifunctional sulfur(VI) fluorides like 3-Sulfamoylpropane-1-sulfonyl fluoride more accessible for a broad range of scientific and industrial applications.

Advancements in Catalytic Systems for Enhanced Chemoselectivity and Efficiency in SuFEx Reactions

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has been hailed as a next-generation click chemistry transformation, prized for its reliability and the stability of the resulting linkages. sigmaaldrich.com A critical aspect of realizing the full potential of SuFEx chemistry, particularly with multifunctional hubs like this compound, lies in the development of advanced catalytic systems that offer enhanced chemoselectivity and efficiency.

A variety of catalysts have been explored for SuFEx reactions, including nitrogenous Lewis bases such as tertiary amines, amidines, and guanidines. nih.gov The reactivity of these catalysts generally correlates with their pKaH values. nih.gov For instance, hindered guanidine (B92328) bases have been shown to be superb SuFEx catalysts, often requiring low catalyst loadings and enabling rapid reactions. researchgate.net

Recent research has also highlighted the efficacy of N-heterocyclic carbenes (NHCs) as organocatalysts for SuFEx reactions involving sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides. figshare.com These catalysts can activate alcohols and amines for efficient coupling. Furthermore, the combination of catalysts, such as a relay system of NHCs and 1-hydroxybenzotriazole (B26582) (HOBt), can broaden the substrate scope and improve reaction outcomes. researchgate.netfigshare.com

The table below provides an overview of different catalytic systems being investigated for SuFEx reactions.

Catalyst ClassExamplesKey Advantages
Nitrogenous BasesTriethylamine, DBU, BEMPReadily available, tunable basicity. nih.gov
Hindered Guanidines2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)High catalytic activity, low catalyst loading. researchgate.net
N-Heterocyclic Carbenes (NHCs)Imidazolium-derived carbenesOrganocatalytic, activates alcohols and amines. figshare.com
Bifunctional CatalystsHOBtCan act as a nucleophilic catalyst to activate the S(VI)-F bond. researchgate.netchemrxiv.org

Future advancements in this area will likely focus on the design of catalysts that can operate under even milder conditions, tolerate a wider range of functional groups, and provide exquisite control over regioselectivity and stereoselectivity, thereby expanding the utility of SuFEx chemistry in complex molecular synthesis.

Integration of Advanced Computational Modeling for Predictive Reactivity and Structure-Based Design

The integration of advanced computational modeling is set to revolutionize the study and application of multifunctional sulfur(VI) fluorides. Density Functional Theory (DFT) and other computational methods are becoming indispensable tools for predicting the reactivity of these compounds and for the rational, structure-based design of novel molecules with tailored properties.

Computational studies can provide deep insights into the reaction mechanisms of SuFEx and other transformations involving sulfonyl fluorides. For example, recent computational analysis has been employed to investigate the mechanism of Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides, elucidating the roles of the catalyst and additives and the energetics of key steps like transmetalation and SO2 insertion. nih.gov Such studies are crucial for optimizing reaction conditions and for the in-silico design of more efficient catalysts.

In the context of drug discovery and chemical biology, computational modeling is instrumental in predicting the binding interactions of sulfonyl fluoride-containing molecules with biological targets. By understanding how these compounds interact with specific amino acid residues within a protein's binding site, researchers can design more potent and selective covalent inhibitors. Molecular docking and molecular dynamics simulations can help to identify promising candidates for synthesis and experimental validation.

The predictive power of computational chemistry extends to the fundamental properties of the molecules themselves. For instance, calculations can predict bond dissociation energies, which is critical for understanding and developing novel reactivity modes, such as the generation of S(VI) radicals. researchgate.net

Unlocking Novel Reactivity Modes, including the Generation of S(VI) Radicals for Alkene Ligation

While the SuFEx reaction represents the cornerstone of sulfur(VI) fluoride chemistry, emerging research is focused on unlocking novel reactivity modes to further expand their synthetic utility. A particularly exciting frontier is the generation and application of S(VI)-centered radicals. The conversion of the highly stable sulfonyl fluoride group into a reactive radical intermediate opens up a plethora of new chemical transformations. researchgate.net

Recent studies have demonstrated that photoredox catalysis can be employed to generate fluorosulfonyl radicals from suitable precursors. nih.govrsc.org These radicals can then participate in a variety of reactions, including the difunctionalization of alkenes and alkynes. researchgate.net For example, the radical chloro-fluorosulfonylation of alkynes has been developed to produce β-chloro alkenylsulfonyl fluorides, which are versatile hubs for further synthetic modifications. nih.gov

This radical-based approach offers a complementary strategy to the traditional polar reactivity of sulfonyl fluorides. It allows for the formation of carbon-sulfur bonds under mild conditions and provides access to a diverse range of sulfonyl fluoride-containing molecules that would be challenging to synthesize via conventional methods. springernature.com The synthetic utility of this approach is highlighted by its application in the late-stage modification of complex molecules, including peptides and drugs. nih.gov

Expansion of Research Applications into Emerging Fields requiring Precise Covalent Modification and Modular Assembly

The unique combination of stability and tunable reactivity makes this compound and related multifunctional sulfur(VI) fluorides highly attractive for a growing number of emerging scientific fields. Their ability to act as precise covalent modifiers and versatile hubs for modular assembly is driving their adoption in areas beyond traditional organic synthesis.

In chemical biology and drug discovery , sulfonyl fluorides are increasingly utilized as "warheads" for the design of targeted covalent inhibitors. researchgate.net Their ability to form strong covalent bonds with specific amino acid residues in proteins offers a powerful strategy for developing highly potent and selective therapeutic agents. The SuFEx reaction is also being employed for the bioconjugation of peptides and nucleosides, enabling the construction of complex biomolecular architectures. nih.gov

In materials science , the robust nature of the linkages formed through SuFEx chemistry makes sulfonyl fluorides valuable building blocks for the synthesis of novel polymers and functional materials. The modularity of the SuFEx reaction allows for the precise installation of various functional groups, leading to materials with tailored optical, electronic, or mechanical properties.

The field of radiochemistry is also benefiting from the unique properties of sulfonyl fluorides. The development of methods for 18F-labeling using SuFEx chemistry is a significant advancement for positron emission tomography (PET), a powerful in vivo imaging technique. This allows for the synthesis of novel radiotracers for disease diagnosis and for monitoring the efficacy of therapeutic interventions.

As our understanding of the fundamental chemistry of multifunctional sulfur(VI) fluorides continues to grow, so too will their impact on these and other cutting-edge areas of scientific research, solidifying their role as indispensable tools for molecular innovation.

Q & A

Basic: What are the recommended methods for synthesizing 3-Sulfamoylpropane-1-sulfonyl fluoride with high purity?

Answer:
The synthesis typically involves sulfonylation reactions under controlled conditions. Key steps include:

  • Reagent Selection : Use inert solvents like dichloromethane or chloroform to minimize side reactions .
  • Purification : Employ recrystallization or column chromatography to achieve >95% purity. Monitor purity via HPLC with UV detection (λ = 210 nm) .
  • Quality Control : Validate synthetic batches using 19F^{19}\text{F} NMR to confirm the integrity of the sulfonyl fluoride group (δ = -45 to -50 ppm) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Answer:
Contradictions often arise from differences in experimental design. To address this:

  • Controlled Replicates : Conduct stability studies in triplicate across pH 2–12, using buffered solutions (e.g., phosphate, citrate) at 25°C and 37°C .
  • Analytical Consistency : Standardize degradation assessments via LC-MS to track hydrolysis products (e.g., sulfonic acid derivatives) .
  • Meta-Analysis : Apply the Fluoride Science Quality Assessment Worksheet ( ) to evaluate study rigor, including sample preparation and statistical methods .

Basic: Which analytical techniques are optimal for characterizing this compound?

Answer:

  • Structural Confirmation : Use 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and 19F^{19}\text{F} NMR to assign protons, carbons, and fluorine environments .
  • Purity Assessment : Pair HPLC with evaporative light scattering detection (ELSD) to quantify impurities below 0.1% .
  • Elemental Analysis : Verify sulfur and fluorine content via combustion analysis (±0.3% tolerance) .

Advanced: How to design experiments to study the reaction mechanisms of this compound with nucleophiles?

Answer:

  • Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates with amines/thiols at varying temperatures (10–40°C) .
  • Isotopic Labeling : Introduce 18O^{18}\text{O} or 34S^{34}\text{S} isotopes to track sulfonyl group transfer pathways via mass spectrometry .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and validate with experimental kinetic data .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage Conditions : Store at -20°C in amber vials under anhydrous argon to minimize hydrolysis .
  • Moisture Control : Use molecular sieves (3Å) in solvent stock solutions (e.g., acetonitrile) .
  • Stability Monitoring : Perform monthly 19F^{19}\text{F} NMR checks to detect degradation (signal broadening indicates instability) .

Advanced: How can researchers optimize the selectivity of this compound in protein labeling applications?

Answer:

  • pH-Dependent Studies : Screen reactivity at pH 6.5–8.5 to balance sulfonyl fluoride activation and protein solubility .
  • Competitive Assays : Incubate with competing nucleophiles (e.g., Tris buffer) to quantify non-specific binding via fluorescence quenching .
  • Cryo-EM Validation : Resolve labeled protein structures at <3Å resolution to confirm site-specific modification .

Basic: What safety protocols are essential when working with this compound?

Answer:

  • PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
  • Spill Management : Neutralize spills with sodium bicarbonate slurry to deactivate reactive fluoride species .
  • Waste Disposal : Collect hydrolyzed waste in designated containers for fluoride-specific treatment .

Advanced: How to analyze conflicting data on the cytotoxicity of this compound in cell-based assays?

Answer:

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in multiple cell lines (e.g., HEK293, HeLa) to identify LC50_{50} variability .
  • Metabolic Profiling : Use Seahorse assays to assess mitochondrial stress linked to fluoride ion release .
  • Comparative Studies : Cross-reference with structurally analogous sulfonyl fluorides to isolate toxicity mechanisms .

Basic: How to validate the reproducibility of synthetic protocols for this compound across labs?

Answer:

  • Inter-Lab Trials : Share standardized reagent batches and reaction conditions (e.g., 0°C, N2_2 atmosphere) .
  • Data Reporting : Adhere to the Materials and Methods guidelines in , including exact solvent grades and equipment models .
  • Statistical Analysis : Use Cohen’s κ coefficient to assess agreement in yield/purity metrics between independent replicates .

Advanced: What strategies can elucidate the environmental persistence of this compound?

Answer:

  • Biodegradation Studies : Incubate with soil microbiota and quantify fluoride release via ion-selective electrodes over 30 days .
  • Photolysis Assays : Expose to UV light (254 nm) and monitor degradation byproducts via high-resolution mass spectrometry .
  • Ecotoxicology Models : Use Daphnia magna or Danio rerio to assess bioaccumulation potential and chronic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.